Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a piperidine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the thiazole ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating diseases such as cancer, inflammation, and infections.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate: This compound is structurally similar but lacks the hydrochloride group.
Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate: This compound has a similar structure but lacks the methyl group at the 4-position.
Ethyl 4-methyl-2-[(piperidin-3-yl)methyl]-1,3-thiazole-5-carboxylate: This compound has a different piperidine ring structure.
Uniqueness: Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-3-17-13(16)12-9(2)15-11(18-12)8-10-4-6-14-7-5-10;/h10,14H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYBACLCVZVZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CC2CCNCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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